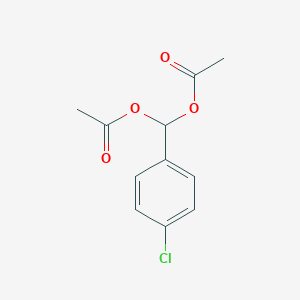![molecular formula C13H9BrN2O2S B261639 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole, also known as BAY-678, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazoles, which are known for their diverse biological activities. The synthesis method of BAY-678 is complex and involves several steps. Once synthesized, this compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is not fully understood. However, studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can also inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. In addition, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, the synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is complex and requires careful handling of the chemicals involved. In addition, further studies are needed to fully understand the advantages and limitations of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole for lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. One potential direction is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Another potential direction is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole as a cancer therapy. Further studies are needed to fully understand the potential of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole for these applications. In addition, studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. Finally, studies are needed to optimize the synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is a multi-step process that involves the reaction of 4-bromo-1-naphthalene with thionyl chloride to form 4-bromo-1-naphthalene sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 1-[(4-bromo-1-naphthyl)sulfonyl]hydrazine. Finally, this compound is reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. The synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is complex and requires careful handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has been studied for its potential therapeutic applications. Several scientific studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been studied for its potential use in cancer therapy. Studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole |
|---|---|
Molekularformel |
C13H9BrN2O2S |
Molekulargewicht |
337.19 g/mol |
IUPAC-Name |
1-(4-bromonaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)16-9-3-8-15-16/h1-9H |
InChI-Schlüssel |
YCBZHBWMQXGUPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CC=N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
